molecular formula C21H16ClF3N2O2 B2593817 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(4-methylphenyl)carbamate CAS No. 339020-34-7

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(4-methylphenyl)carbamate

Cat. No.: B2593817
CAS No.: 339020-34-7
M. Wt: 420.82
InChI Key: VISCYBWZDPJNJL-UHFFFAOYSA-N
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Description

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(4-methylphenyl)carbamate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, a phenyl ring, and a carbamate group. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.

Mechanism of Action

Target of Action

The primary target of the compound [4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] N-(4-methylphenyl)carbamate is bacterial phosphopantetheinyl transferases (PPTases) . PPTases are enzymes that catalyze a post-translational modification essential to bacterial cell viability and virulence .

Mode of Action

The compound [4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] N-(4-methylphenyl)carbamate exhibits submicromolar inhibition of bacterial Sfp-PPTase . This selective inhibition disrupts the normal functioning of the bacteria, thereby thwarting bacterial growth .

Biochemical Pathways

The compound [4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] N-(4-methylphenyl)carbamate affects the biochemical pathways involving PPTases . By inhibiting these enzymes, it attenuates secondary metabolism in bacteria . The downstream effects of this inhibition are yet to be fully understood.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of [4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] N-(4-methylphenyl)carbamate have been studied . These properties, along with its in vivo pharmacokinetic profiles, contribute to its bioavailability .

Result of Action

The molecular and cellular effects of the action of [4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] N-(4-methylphenyl)carbamate include the attenuation of production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also shows antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

The action, efficacy, and stability of [4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] N-(4-methylphenyl)carbamate can be influenced by environmental factors. For instance, efflux has been implicated as a mechanism for resistance in Escherichia coli

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(4-methylphenyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation and trifluoromethylation reactions.

    Methylation: The pyridine intermediate undergoes a methylation reaction to introduce the methyl group at the 2-position.

    Coupling with Phenyl Carbamate: The methylated pyridine is then coupled with phenyl N-(4-methylphenyl)carbamate under specific reaction conditions, typically involving a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(4-methylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(4-methylphenyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used as a disinfectant.

Uniqueness

4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl N-(4-methylphenyl)carbamate is unique due to its specific substitution pattern on the pyridine ring and the presence of both trifluoromethyl and carbamate groups. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenyl] N-(4-methylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N2O2/c1-13-2-6-16(7-3-13)27-20(28)29-17-8-4-14(5-9-17)10-19-18(22)11-15(12-26-19)21(23,24)25/h2-9,11-12H,10H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISCYBWZDPJNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)OC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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